Aurantinidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

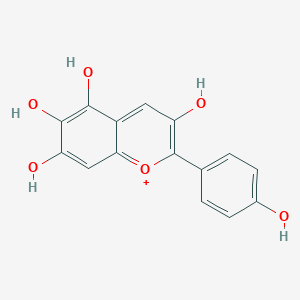

Aurantinidin is a naturally occurring anthocyanidin, first discovered in the petals of the plant Impatiens aurantiaca. It is known for its distinctive orange-brown pigment in alcoholic solutions . The compound has a unique 3,4’,5,6,7-pentahydroxyflavylium structure, which sets it apart from other common anthocyanidins due to the presence of a triol system in ring A .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aurantinidin can be synthesized through various chemical routes. One common method involves the oxidative coupling of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the flavylium cation structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the petals of Impatiens aurantiaca. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Aurantinidin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoidal structures.

Reduction: Reduction reactions can convert this compound to its leuco form.

Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products: The major products formed from these reactions include quinonoidal derivatives, leuco forms, and substituted this compound derivatives .

Wissenschaftliche Forschungsanwendungen

Nutraceutical Applications

Antioxidant Properties

Aurantinidin exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that anthocyanins, including this compound, can scavenge free radicals and reduce lipid peroxidation, thereby protecting cells from damage. This property is particularly beneficial in preventing chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in managing inflammatory conditions .

Antidiabetic Potential

This compound has been investigated for its effects on glucose metabolism. In animal models, it has shown promise in improving insulin sensitivity and reducing blood glucose levels, indicating potential applications in diabetes management .

Food Science Applications

Natural Food Colorant

This compound is utilized as a natural food coloring agent due to its vibrant hues. Its stability across various pH levels makes it suitable for incorporation into a range of food products without significant degradation . The consumer preference for natural colorants over synthetic alternatives enhances its application in the food industry.

Nutraceutical Formulations

The incorporation of this compound into dietary supplements is gaining traction due to its health benefits. Formulations aimed at enhancing antioxidant intake often include this compound-rich extracts from fruits like blackcurrants and blueberries .

Material Science Applications

Dye-Sensitized Solar Cells

Recent studies have explored the use of this compound in dye-sensitized solar cells (DSSCs). Its unique electronic properties allow for effective light absorption and electron transfer processes, improving the efficiency of solar energy conversion . The planar structure of this compound contributes to its performance in this application.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that this compound exhibited a significant dose-dependent effect in neutralizing free radicals compared to other anthocyanins.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Application in Food Products

This compound was incorporated into yogurt as a natural colorant. The stability was tested over a month at varying temperatures. The results showed minimal color degradation, affirming its suitability for dairy products.

| Storage Temperature (°C) | Initial Color Intensity | Color Intensity After 30 Days |

|---|---|---|

| 4 | 1.5 | 1.4 |

| 25 | 1.5 | 1.3 |

| 37 | 1.5 | 1.2 |

Wirkmechanismus

Aurantinidin exerts its effects primarily through its antioxidant activity. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species and other free radicals. The pathways involved in its antioxidant action include the stabilization of free radicals and the prevention of lipid peroxidation .

Vergleich Mit ähnlichen Verbindungen

- Cyanidin

- Peonidin

- Delphinidin

- Pelargonidin

Comparison: Aurantinidin is unique among anthocyanidins due to its 3,4’,5,6,7-pentahydroxyflavylium structure, which includes a triol system in ring A. This structural feature gives it distinct chemical properties and reactivity compared to other anthocyanidins like cyanidin, peonidin, delphinidin, and pelargonidin .

Biologische Aktivität

Aurantinidin is a naturally occurring anthocyanidin, a class of compounds known for their vibrant colors and significant biological activities. This article delves into the biological properties of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The findings are supported by various studies and data tables that highlight its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its biological activity. It is a flavonoid with multiple hydroxyl groups that contribute to its antioxidant properties. The stability and solubility of this compound can vary based on environmental pH, which affects its ionization states and biological interactions.

Antioxidant Activity

This compound exhibits significant antioxidant activity , primarily due to its ability to scavenge free radicals. A study using density functional theory highlighted that the ionization potentials and O–H bond dissociation energies of this compound correlate with its antioxidant capabilities .

Table 1: Antioxidant Activity Comparison of Anthocyanidins

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Cyanidin | 30 | Free radical scavenging |

| Delphinidin | 35 | Free radical scavenging |

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. This effect suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In vitro studies demonstrated that this compound significantly reduced TNF-α levels in macrophages stimulated by lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent.

Antimicrobial Activity

This compound also possesses antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for natural antibacterial agents.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 60 µg/mL |

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been documented in several studies.

Mechanisms of Action:

- Apoptosis Induction: this compound has been shown to activate caspases in cancer cell lines, leading to programmed cell death.

- Cell Cycle Arrest: It can induce G2/M phase arrest in certain cancer cells, inhibiting their proliferation.

Case Study: this compound on HepG2 Cells

In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Bioavailability and Metabolism

The bioavailability of this compound is influenced by its chemical structure and the presence of sugar moieties. Studies indicate that anthocyanins undergo extensive metabolism in the gastrointestinal tract, affecting their absorption and efficacy . Factors such as food matrix interactions and enzymatic degradation also play critical roles in the bioavailability of this compound.

Eigenschaften

CAS-Nummer |

25041-66-1 |

|---|---|

Molekularformel |

C15H11ClO6 |

Molekulargewicht |

322.69 g/mol |

IUPAC-Name |

2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |

InChI |

InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H |

InChI-Schlüssel |

ISJQFQSYBIWCHP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-] |

Synonyme |

3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride; 3,4’,5,6,7-Pentahydroxy-flavylium Chloride; 6-Hydroxypelargonidin; 6-Hydroxypelargonidin Chloride; Aurantinidin; Aurantinidol Chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.